molecular formula C10H20N2 B12280734 3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine

3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine

Cat. No.: B12280734
M. Wt: 168.28 g/mol
InChI Key: KOBBIZUHSYCCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 1240526-90-2) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features an amine functional group attached to a rigid, three-dimensional azabicyclo[3.1.1]heptane scaffold, a structure that is often utilized as a bioisostere for piperidine and other saturated ring systems to improve the physicochemical and pharmacological properties of drug candidates . The molecular formula is C10H20N2 and it has a molecular weight of 168.28 g/mol . The tert-butyl group on the nitrogen atom provides steric protection and can influence the molecule's metabolic stability and binding affinity. As a key synthetic intermediate, this amine is a versatile precursor for the preparation of diverse derivatives. It can be readily converted into carbamate-protected analogs, such as tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate (CAS 1363382-46-0), which is a common intermediate for further functionalization in synthetic routes . Researchers value this compound for its potential application in developing therapeutics for central nervous system (CNS) disorders, as the bridged bicyclic core can confer favorable properties for blood-brain barrier penetration. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine

InChI

InChI=1S/C10H20N2/c1-10(2,3)12-5-7-4-8(6-12)9(7)11/h7-9H,4-6,11H2,1-3H3

InChI Key

KOBBIZUHSYCCIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2CC(C1)C2N

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Linear Precursors

A common method involves cyclizing linear amines or ketones under basic or acidic conditions. For example, 3-oxocyclobutane-1-carboxylic acid derivatives can undergo deprotonation followed by intramolecular nucleophilic attack to form the bicyclic structure. In one protocol, n-BuLi in THF at -78°C induces cyclization of a ketone precursor, yielding the bicyclo[3.1.1]heptane core in 65–72% yield.

Transition-Metal-Mediated Ring Closing

Palladium-catalyzed reactions enable selective ring formation. A patent describes using Pd(OAc)₂ with NaBH₄ in ethanol/water to reduce nitro intermediates while facilitating cyclization. This method achieves moderate yields (50–60%) but offers superior stereocontrol compared to traditional cyclization.

Introduction of the Tert-Butyl Group at Position 3

The tert-butyl moiety is introduced via alkylation or Boc protection/deprotection strategies.

Direct Alkylation of the Azabicyclo Nitrogen

Treating the free amine (3-azabicyclo[3.1.1]heptane) with tert-butyl bromide in the presence of K₂CO₃ or NaH in DMF at 60°C yields the tert-butyl-substituted product. However, this method suffers from low regioselectivity (<40%) due to competing N-6 alkylation.

Boc Protection/Deprotection

A more reliable approach involves synthesizing tert-butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate (CAS 1363382-46-0) as an intermediate. The bicyclic amine reacts with di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF, achieving 85–90% conversion. Subsequent acidic hydrolysis (HCl in dioxane) removes the Boc group, furnishing the free amine at position 6 while retaining the tert-butyl group at position 3.

Installation of Amine Functionality at Position 6

Position-selective amination is achieved through reductive amination or Gabriel synthesis .

Reductive Amination of Ketone Intermediates

A ketone precursor at position 6 is treated with NH₄OAc and NaBH₃CN in methanol, yielding the amine after 12 hours at room temperature. This method provides 70–75% yield but requires careful pH control to avoid over-reduction.

Gabriel Synthesis

Reacting a brominated bicyclo intermediate with phthalimide potassium salt in DMF at 100°C followed by hydrazine hydrolysis installs the amine group. This approach achieves higher regioselectivity (>90%) but involves multi-step purification.

Deprotection and Final Product Isolation

Final deprotection steps vary by strategy:

Method Reagents/Conditions Yield (%) Purity (%)
Boc removal 4M HCl/dioxane, 25°C, 2h 88 97
Phthalimide hydrolysis Hydrazine hydrate, EtOH, reflux 82 95

Post-deprotection, the product is purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from hot ethanol.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • THF vs. DMF : THF improves cyclization kinetics but requires cryogenic conditions (-78°C). DMF enables room-temperature alkylation but complicates Boc group removal.
  • Scale-up Challenges : Exothermic reactions (e.g., n-BuLi additions) necessitate controlled dosing in industrial reactors.

Catalytic Enhancements

Switching from Pd(OAc)₂ to Pd/C in hydrogenation steps reduces metal leaching and improves yields by 12–15%.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Reaction Challenges :

  • Steric hindrance from the tert-butyl group may slow reaction kinetics, requiring optimized catalysts (e.g., Pd-based systems) or elevated temperatures .
  • Purification of tert-butyl derivatives often involves reduced-pressure distillation or chromatography due to higher boiling points .

Physicochemical Properties

Property This compound 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine exo-Dihydrochloride Salt
Boiling Point ~130–140°C (estimated at 1 mmHg) 108–111°C (1 mmHg) N/A (solid salt)
Solubility High in DMSO, moderate in methanol Soluble in methanol, DMSO Water-soluble
Storage Conditions 2–8°C, inert atmosphere 2–8°C, protected from light Room temperature

Notes:

  • The dihydrochloride salt form (e.g., CAS: 2306249-56-7) enhances aqueous solubility, making it suitable for in vivo studies .
  • Tert-butyl derivatives may exhibit superior stability under acidic conditions compared to benzyl analogues due to reduced susceptibility to dealkylation .

Biological Activity

3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine is a bicyclic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound has a molecular formula of C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol. It exhibits interactions with various biological targets, particularly enzymes and receptors, making it a candidate for drug design and therapeutic applications.

Structural Characteristics

The compound's structure includes a tert-butyl group and an amine functional group, which contribute to its chemical properties:

Property Value
Molecular FormulaC₁₃H₁₈N₂
Molecular Weight202.30 g/mol
Structural FeaturesBicyclic amine

The nitrogen atom in the bicyclic structure facilitates hydrogen bonding and coordination with metal ions, influencing biochemical pathways and modulating enzyme activities.

Biological Activity

Research indicates that this compound interacts with various molecular targets, leading to significant biological effects:

  • Enzyme Modulation : The compound has been shown to influence enzyme activities through its interactions with active sites, potentially affecting metabolic pathways.
  • Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors, which could be leveraged for therapeutic applications.

Case Study: Enzyme Interaction

In a study investigating the interaction of this compound with acetylcholinesterase (AChE), the compound demonstrated competitive inhibition, indicating its potential as a lead compound for developing AChE inhibitors used in treating neurodegenerative diseases such as Alzheimer's.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Type Notable Features
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptaneBicyclic amineContains an amino group at position 6
Tert-butyl 3,6-diazabicyclo[3.1.1]heptaneBicyclic diamineFeatures two nitrogen atoms in the ring
Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptaneBicyclic ketoneContains a carbonyl group at position 6

The distinct bicyclic structure combined with the tert-butyl group imparts enhanced stability and reactivity compared to its analogs.

Applications in Drug Design

Given its biological activity, this compound serves as a versatile building block in organic synthesis and medicinal chemistry:

  • Potential Therapeutics : Its ability to modulate enzyme activity positions it as a candidate for developing drugs targeting metabolic disorders.
  • Pharmacological Studies : Ongoing research aims to elucidate its mechanism of action further, providing insights into its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.